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The synthesis of propanoic acid can be approached through several key methodologies. The

optimal choice is contingent on factors such as the availability of starting materials, scalability,

and desired purity. This section provides a comparative analysis of the most prevalent synthetic

strategies.

Table 1: Comparison of Common Propanoic Acid
Synthesis Routes
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Section 2: In-Depth Protocols and Troubleshooting
Guides
This section provides detailed experimental protocols and a question-and-answer style

troubleshooting guide for each of the primary synthetic routes.

Oxidation of Propan-1-ol
This classic method involves the oxidation of a primary alcohol to a carboxylic acid. To ensure

the complete conversion to propanoic acid, the reaction is typically performed under reflux

conditions to prevent the escape of the intermediate aldehyde, propanal.[1][3]

In a round-bottom flask, place 20 cm³ of acidified potassium dichromate(VI) solution. To

control the initial exothermic reaction, cool the flask in an ice bath.[3][4][5]

Add a few anti-bumping granules to the flask to ensure smooth boiling.[4][5]

Slowly add 1 cm³ of propan-1-ol to the cooled solution dropwise while stirring to ensure

thorough mixing.[4][5]

Remove the ice bath and allow the flask to warm to room temperature.

Set up the apparatus for heating under reflux.

Heat the mixture in a water bath for approximately 10-20 minutes.[4][5] A color change from

orange (Cr₂O₇²⁻) to green (Cr³⁺) will be observed as the dichromate is reduced.[3][6]

After the reflux period, allow the apparatus to cool.

Reconfigure the apparatus for distillation to separate the propanoic acid from the reaction

mixture. The boiling point of propanoic acid is 141°C.[7]

Q1: My final product has a significant amount of propanal impurity. What went wrong?

Answer: The presence of propanal, the intermediate aldehyde, indicates incomplete

oxidation. This can occur for several reasons:
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Insufficient Reflux Time: The reaction may not have been heated under reflux for a

sufficient duration to allow for the complete oxidation of the initially formed propanal.

Inadequate Amount of Oxidizing Agent: An excess of the oxidizing agent is necessary to

drive the reaction to completion.[1] If the propan-1-ol is in excess, the reaction will favor

the formation of the aldehyde.

Premature Distillation: If the reaction mixture is distilled immediately after mixing without a

proper reflux period, the lower-boiling propanal (boiling point 49°C) will be collected

instead of being further oxidized to propanoic acid.[7]

Q2: The reaction was very vigorous and difficult to control upon adding the alcohol. How can I

prevent this?

Answer: This is due to the exothermic nature of the oxidation reaction. To mitigate this:

Cool the Reaction Mixture: Always cool the acidified dichromate solution in an ice bath

before and during the addition of propan-1-ol.[4][5]

Slow, Dropwise Addition: Add the propan-1-ol very slowly, drop by drop, with continuous

stirring. This allows for better heat dissipation.[4]

Q3: My yield of propanoic acid is very low. What are the likely causes?

Answer: Low yields can stem from several factors:

Incomplete Reaction: As discussed in Q1, insufficient reflux or a limiting amount of

oxidizing agent will result in a lower yield of the desired product.

Losses during Work-up: Propanoic acid is soluble in water.[8] During the extraction and

washing steps, some product may be lost to the aqueous layers. To minimize this, you can

"salt out" the propanoic acid by adding a soluble inorganic salt like sodium chloride to the

aqueous solution, which decreases the solubility of the organic acid.[8]

Inefficient Distillation: If the distillation is not performed carefully, some propanoic acid may

be lost or co-distill with other components.
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Start: Propan-1-ol & Acidified K₂Cr₂O₇

Mix reactants in an ice bath

Heat under reflux (10-20 min)

Observe color change:
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Cool reaction mixture

Distill to purify propanoic acid

Product: Propanoic Acid
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Caption: Workflow for the synthesis of propanoic acid via oxidation of propan-1-ol.

Hydrocarboxylation of Ethylene
This industrial-scale method involves the reaction of ethylene with carbon monoxide and water

in the presence of a catalyst. While typically conducted at high pressures and temperatures,

laboratory-scale variations exist.

Note: This reaction should only be performed by trained personnel in a well-ventilated fume

hood with appropriate safety measures for handling flammable and toxic gases.
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A high-pressure autoclave is charged with a suitable solvent, a catalyst (e.g., a palladium or

rhodium complex), and water.

The reactor is sealed and purged with an inert gas.

Ethylene and carbon monoxide are introduced into the reactor to the desired partial

pressures.

The reactor is heated to the target temperature (e.g., 120-180°C) and the reaction is allowed

to proceed with vigorous stirring.[2]

After the reaction period, the reactor is cooled, and the excess gases are carefully vented.

The liquid product is collected and purified, typically by distillation.

Q1: The reaction is not proceeding, or the conversion is very low. What could be the issue?

Answer: Several factors can hinder this reaction:

Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials

(ethylene, CO). Ensure high-purity gases are used.

Insufficient Temperature or Pressure: This reaction has a significant activation energy

barrier and often requires elevated temperatures and pressures to proceed at a

reasonable rate.[2]

Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the gaseous reactants

with the liquid phase containing the catalyst, limiting the reaction rate.

Q2: I am observing the formation of significant byproducts. How can I improve selectivity?

Answer: Byproduct formation is a common challenge.

Catalyst Choice: The choice of catalyst and ligands can significantly influence the

selectivity of the reaction.

Reaction Conditions: Fine-tuning the temperature, pressure, and solvent can help to favor

the desired reaction pathway. For example, the formation of ethyl propionate can be a side

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.vedantu.com/question-answer/name-the-method-for-propanol-to-propanoic-acid-class-12-chemistry-cbse-5fc3d591f3f01f6fb6fd63c4
https://www.vedantu.com/question-answer/name-the-method-for-propanol-to-propanoic-acid-class-12-chemistry-cbse-5fc3d591f3f01f6fb6fd63c4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction.[2]

Ethylene: A highly flammable gas. It should be handled in a well-ventilated area, away from

ignition sources.

Carbon Monoxide: A colorless, odorless, and highly toxic gas. It must be handled in a fume

hood or a glove box with a carbon monoxide detector present.[9][10][11]

Carbonation of a Grignard Reagent
This method involves the reaction of an organometallic compound (a Grignard reagent) with

carbon dioxide (typically in the form of dry ice) to form a carboxylate salt, which is then

protonated to yield the carboxylic acid.

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping

funnel and a condenser, place magnesium turnings. Add anhydrous diethyl ether to cover the

magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a

solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is

exothermic and should be controlled by the rate of addition.

Carbonation: Once the Grignard reagent has formed, cool the flask in an ice-salt bath.

Cautiously add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.

Work-up: After the addition of dry ice is complete, allow the mixture to warm to room

temperature. Slowly add a dilute strong acid (e.g., HCl) to the flask to protonate the

carboxylate salt and dissolve any unreacted magnesium.[12]

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether

layer, and extract the aqueous layer with additional diethyl ether. Combine the ether extracts,

wash with brine, dry over anhydrous sodium sulfate, and remove the ether by distillation to

obtain the crude propanoic acid. Further purification can be achieved by distillation.

Q1: The Grignard reaction did not initiate. What should I do?

Answer: This is a common issue.
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Anhydrous Conditions: The most critical factor is the complete absence of water. Ensure

all glassware is flame-dried, and the ether is anhydrous.

Magnesium Surface: The surface of the magnesium turnings may be coated with

magnesium oxide. Gently crushing the magnesium with a glass rod can expose a fresh

surface. Adding a small crystal of iodine can also help to activate the magnesium.

Q2: My yield is low, and I have a significant amount of ethane as a byproduct. Why?

Answer: Ethane is formed when the Grignard reagent reacts with a proton source.

Moisture Contamination: Any trace of water in the reaction will protonate the Grignard

reagent, reducing the yield of the desired product.

Acidic Protons on Starting Material: If the ethyl halide contains any acidic protons, the

Grignard reagent can act as a base, leading to side reactions.

Q3: I observe a white precipitate during the reaction. What is it?

Answer: The initial product of the reaction between the Grignard reagent and CO₂ is a

magnesium carboxylate salt (CH₃CH₂COOMgBr), which is often insoluble in ether and will

appear as a white precipitate.[12] This is a normal observation.
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Start: Ethylmagnesium Bromide & CO₂

Nucleophilic attack of Grignard on CO₂

Formation of Magnesium Carboxylate Salt

Acidic Work-up (H₃O⁺)

Product: Propanoic Acid
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Caption: Mechanism for the synthesis of propanoic acid via Grignard carbonation.

Hydrolysis of Propanenitrile
This method involves the conversion of a nitrile to a carboxylic acid through hydrolysis, which

can be catalyzed by either acid or base.

In a round-bottom flask, combine propanenitrile and an excess of dilute hydrochloric acid.

[13]

Add a few boiling chips and set up the apparatus for heating under reflux.

Heat the mixture under reflux until the reaction is complete (this may take several hours).

The progress of the reaction can be monitored by the disappearance of the oily nitrile layer.
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After cooling, the propanoic acid can be isolated by extraction with a suitable organic solvent

(e.g., diethyl ether).

The organic extracts are then washed, dried, and the solvent is removed to yield the crude

product, which can be purified by distillation.

Q1: The hydrolysis is very slow or seems to be incomplete. How can I drive it to completion?

Answer:

Reaction Time and Temperature: Nitrile hydrolysis often requires prolonged heating under

reflux.[13] Ensure the reaction is heated for a sufficient amount of time at the appropriate

temperature.

Concentration of Acid/Base: Using a more concentrated acid or base can increase the rate

of hydrolysis. However, be cautious as this can also promote side reactions.

Q2: I have isolated propanamide as a major byproduct. What happened?

Answer: Propanamide is the intermediate in the hydrolysis of propanenitrile.[13][14] Its

presence indicates that the hydrolysis is incomplete. To favor the formation of the carboxylic

acid, ensure a sufficient excess of water and a prolonged reaction time under reflux.

Q3: When using alkaline hydrolysis, how do I isolate the free propanoic acid?

Answer: Alkaline hydrolysis initially produces the sodium salt of propanoic acid (sodium

propanoate) and ammonia gas.[13] To obtain the free acid, the reaction mixture must be

acidified with a strong acid, such as dilute hydrochloric or sulfuric acid, after the hydrolysis is

complete.[13] This will protonate the carboxylate salt, allowing the propanoic acid to be

extracted into an organic solvent.

Section 3: Safety and Handling of Key Reagents
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible

materials. Handle with appropriate personal protective equipment (PPE), including gloves

and safety glasses.
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Potassium Dichromate (K₂Cr₂O₇): A strong oxidizing agent and a known carcinogen. Handle

with extreme care in a fume hood, wearing appropriate PPE. Avoid inhalation of dust.

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert

atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

Dry Ice (Solid CO₂): Can cause severe frostbite upon contact. Handle with insulating gloves.

Use in a well-ventilated area to avoid asphyxiation from the displacement of oxygen.
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